molecular formula C9H6BrFO2 B2892181 5-Bromo-7-fluorochroman-4-one CAS No. 1260008-29-4

5-Bromo-7-fluorochroman-4-one

Cat. No.: B2892181
CAS No.: 1260008-29-4
M. Wt: 245.047
InChI Key: HAVWPXAFESISPA-UHFFFAOYSA-N
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Description

5-Bromo-7-fluorochroman-4-one is a heterocyclic compound with the molecular formula C9H6BrFO2 It is a derivative of chromanone, featuring bromine and fluorine substituents at the 5 and 7 positions, respectively

Mechanism of Action

5-Bromo-7-fluorochroman-4-one: (also known as chromanone ) is a heterobicyclic compound with a unique structure. Structurally, it is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). Unlike chromone, it lacks a C2-C3 double bond, which sets it apart. This minor difference leads to significant variations in biological activities .

Action Environment:

Environmental factors play a role:

Remember, while chromanone shows promise in various pharmacological activities, more research is needed to optimize its synthesis methods and understand its full potential. 🧪🔬

: Kamboj, S., & Singh, R. (2022). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47(1), 75–111. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluorochroman-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The chromanone core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Various substituted chromanones depending on the reagents used.

    Oxidation Products: Oxidized derivatives of chromanone.

    Reduction Products: Reduced forms of chromanone, such as chromanols.

Scientific Research Applications

5-Bromo-7-fluorochroman-4-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-5-fluorochroman-4-one
  • 5-Bromo-7-chlorochroman-4-one
  • 5-Fluoro-7-bromochroman-4-one

Uniqueness

5-Bromo-7-fluorochroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms at specific positions can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVWPXAFESISPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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